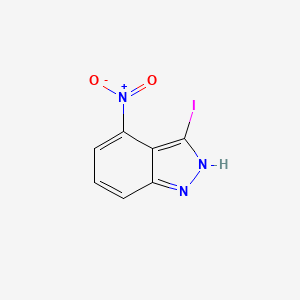

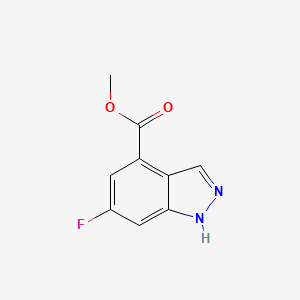

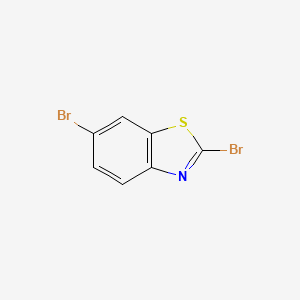

![molecular formula C8H7N3O2 B1326466 6-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine CAS No. 1000340-19-1](/img/structure/B1326466.png)

6-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“6-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine” is a chemical compound with the molecular formula C8H7N3O2 . It is also known by other names such as “6-Methyl-5-nitro-7-azaindole” and "1H-Pyrrolo[2,3-b]pyridine, 6-methyl-5-nitro-" .

Synthesis Analysis

The synthesis of pyridine derivatives, including “6-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine”, often involves the remodeling of (aza)indole/benzofuran skeletons . A ring cleavage methodology reaction is used for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .

Molecular Structure Analysis

The molecular weight of “6-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine” is 177.16 g/mol . The compound has a topological polar surface area of 74.5 Ų and a complexity of 216 . The InChI representation of the molecule is InChI=1S/C8H7N3O2/c1-5-7 (11 (12)13)4-6-2-3-9-8 (6)10-5/h2-4H,1H3, (H,9,10) .

Chemical Reactions Analysis

The compound “6-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine” is used as a reagent in the synthesis of Cdc7 kinase inhibitors . It is also an intermediate in the synthesis of 4-anilinoquinazolines .

Physical And Chemical Properties Analysis

The compound “6-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine” has a density of 1.4±0.1 g/cm3 . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has no rotatable bonds .

Applications De Recherche Scientifique

Cancer Therapy

6-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine is utilized in the synthesis of Cdc7 kinase inhibitors , which are explored as novel cancer therapies . These inhibitors play a crucial role in the regulation of DNA replication and are considered potential targets for anticancer drugs.

Anticancer Drug Design

The compound serves as an intermediate in the synthesis of 4-anilinoquinazolines . These molecules are investigated for their potential as anticancer agents, particularly due to their ability to inhibit tyrosine kinase enzymes, which are often overactive in cancer cells.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

1H-pyrrolo[2,3-b]pyridine derivatives, including 6-Methyl-5-nitro variants, have been reported to exhibit potent activities against FGFR1, 2, and 3 . FGFRs are implicated in various types of tumors, and their inhibition is an attractive strategy for cancer therapy.

Industrial Synthesis

This compound is a reagent in various chemical syntheses, indicating its industrial use in producing pharmaceuticals and potentially other nitrogen-containing heterocyclic compounds .

Mécanisme D'action

While the specific mechanism of action for “6-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine” is not mentioned in the search results, it is worth noting that pyridine derivatives are often found in numerous bioactive molecules . For example, pyridyl sulfones show anti-inflammatory and anti-viral activities .

Orientations Futures

The future directions for “6-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine” could involve further exploration of its potential in the synthesis of various bioactive molecules. Given its role as a reagent in the synthesis of Cdc7 kinase inhibitors , it could be valuable in the development of novel cancer therapies.

Propriétés

IUPAC Name |

6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-5-7(11(12)13)4-6-2-3-9-8(6)10-5/h2-4H,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLYUJKUXLFSSDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C=CNC2=N1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646866 |

Source

|

| Record name | 6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine | |

CAS RN |

1000340-19-1 |

Source

|

| Record name | 6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

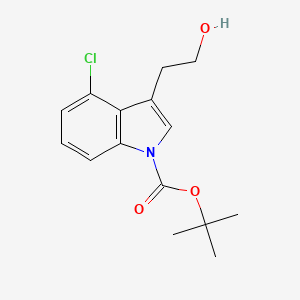

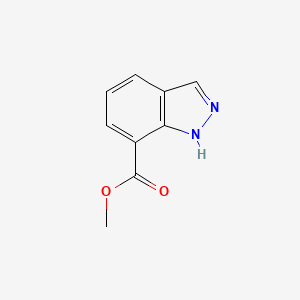

![2,5,7-Trichlorobenzo[d]thiazole](/img/structure/B1326403.png)

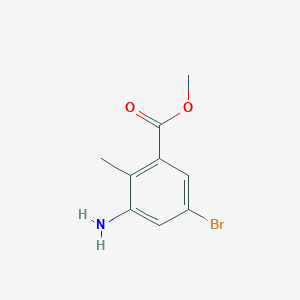

![4-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1326411.png)